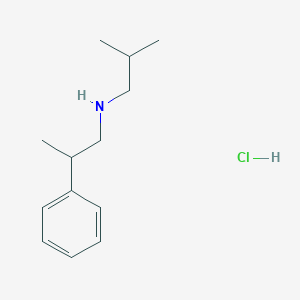![molecular formula C18H24ClNO B3086050 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride CAS No. 1158470-83-7](/img/structure/B3086050.png)
{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters , benzylic oxidations and reductions , and reactions involving alkyl groups . The synthesis could potentially involve a reaction between a benzyloxyphenylmethyl compound and butylamine .Chemical Reactions Analysis
The compound may undergo reactions typical of amines, such as alkylation, acylation, and condensation with carbonyls . It may also exhibit reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Applications De Recherche Scientifique
Enantioselective Synthesis and Applications
One notable application of compounds structurally similar to {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride involves their use in the synthesis of cyclic beta-amino alcohol derivatives. Specifically, the Ir-catalyzed allylic amination of (E)-4-benzyloxy-2-butenyl methyl carbonate with benzylamine has been reported, showcasing the formation of linear-aminated products. These products were further utilized as key intermediates in the efficient synthesis of various cyclic beta-amino alcohol derivatives through ring-closing metathesis, highlighting their potential in creating complex molecular structures with high enantioselectivity (Lee et al., 2007).
Oxidation Studies in Antioxidants
Research on the oxidation behavior of antioxidants closely related to this compound has been conducted. Electrochemical and spectroscopic studies on aromatic secondary amines used as antioxidants in the rubber industry revealed interesting oxidation behaviors and products. The presence of substituents like N′-bonded aliphatic carbon significantly influences the chemical reactions leading to the formation of specific oxidation products, demonstrating the nuanced chemical behavior of these compounds (Rapta et al., 2009).
Corrosion Inhibition
Amine derivative compounds structurally similar to this compound have been synthesized and studied for their corrosion inhibition performance on mild steel in aggressive solutions like HCl. The presence of a protective film formed by these compounds on the metal surface, as confirmed by scanning electron microscopy, points towards their potential application in protecting materials from corrosion. Theoretical studies including density functional theory and molecular dynamics simulation further supported these findings, offering insights into the adsorption mechanism and interaction of these molecules with metal surfaces (Boughoues et al., 2020).
Antifungal Activity
The synthesis and evaluation of compounds like 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones have revealed promising antifungal activities against various human pathogenic fungal strains. Molecular docking studies indicated good binding at the active site of certain enzymes, suggesting the potential of these compounds to be optimized as antifungal drugs (Nimbalkar et al., 2016).
Propriétés
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16;/h4-12,19H,2-3,13-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQFTAJEREXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



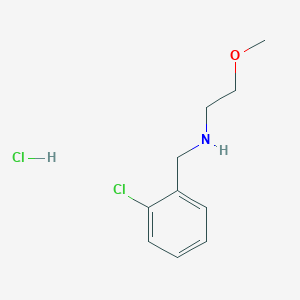
amine hydrochloride](/img/structure/B3085997.png)

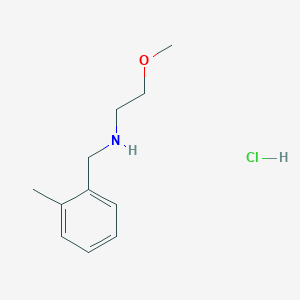

![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)
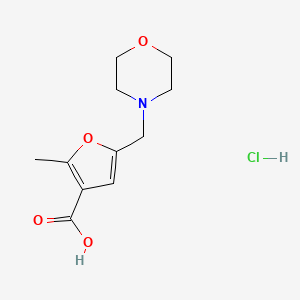

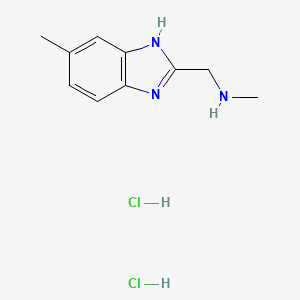
amine hydrochloride](/img/structure/B3086029.png)
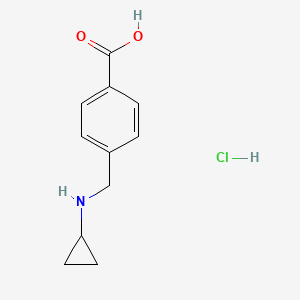
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
